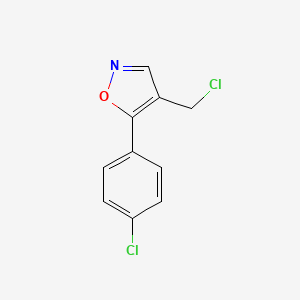

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the oxazole ring

Métodos De Preparación

The synthesis of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with an appropriate oxazole precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures, often in the range of 80-100°C, to ensure complete conversion of the starting materials.

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.

Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oxazole ring or the attached functional groups.

Aplicaciones Científicas De Investigación

Research indicates that 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Properties : The compound has shown promise as a lead structure for developing new antimicrobial agents. Its ability to interact with various biological targets is currently under investigation to understand its mechanisms of action against pathogens.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can selectively inhibit the proliferation of cancer cells, particularly colon cancer cells. This highlights its potential role in cancer therapeutics.

Applications in Drug Development

The compound serves as a valuable scaffold for drug discovery due to its unique structural features. Its interactions with specific cellular pathways are being explored to develop novel therapeutic agents:

- Lead Compound in Drug Design : Ongoing studies focus on how this compound interacts with proteins or enzymes involved in disease processes. Understanding these interactions could lead to the development of targeted therapies for various conditions.

Several case studies have been documented highlighting the applications of this compound:

- Anticancer Research : In vitro studies have shown that derivatives derived from this compound can effectively inhibit colon cancer cell lines, providing a foundation for further drug development efforts targeting specific cancer types.

- Antimicrobial Studies : Preliminary research has indicated that this compound can disrupt bacterial cell membranes, suggesting potential applications in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors in biological systems, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparación Con Compuestos Similares

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole can be compared with other similar compounds, such as:

4-Chlorobenzyl chloride: This compound shares the 4-chlorophenyl group but lacks the oxazole ring. It is used as an intermediate in organic synthesis and has different chemical properties and applications.

4-Chlorophenyl isocyanate: This compound also contains the 4-chlorophenyl group but has an isocyanate functional group instead of the oxazole ring. It is used in the production of polyurethanes and other polymers.

4-Chlorophenylacetic acid: This compound has a 4-chlorophenyl group attached to an acetic acid moiety. It is used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in various research and industrial applications.

Actividad Biológica

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group and a chlorophenyl substituent on the oxazole ring. This structural configuration is significant for its biological interactions and pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit notable anticancer properties. For instance, compounds containing oxazole moieties have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), and fibrosarcoma (HT-1080) cells.

Table 1: Cytotoxic Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| 5e (related compound) | HT-1080 | 19.56 | Cell cycle arrest at G2/M phase |

| Doxorubicin | MCF-7 | 10.38 | Apoptosis induction |

The compound's mechanism of action has been linked to the activation of apoptotic pathways, specifically through the caspase cascade, which is critical for programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, oxazole derivatives have shown potential antimicrobial effects. The presence of halogen substituents, such as chlorine, enhances their interaction with microbial targets.

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Related oxazole derivative | Escherichia coli | 16 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Study on Anticancer Properties

A study conducted on a series of oxazole derivatives found that the compound exhibited significant cytotoxicity against MCF-7 and A-549 cell lines. The study utilized flow cytometry to assess apoptosis induction and revealed that the compound activated caspase-3 and altered mitochondrial membrane potential, indicating a mitochondrial-mediated apoptotic pathway .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against pathogenic bacteria. The results suggested that modifications in the chemical structure significantly influenced antimicrobial potency, with halogenated derivatives showing enhanced activity against Gram-positive bacteria .

Propiedades

IUPAC Name |

4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUYYBNMKWMNHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.